3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMUFXGBKDROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369701 | |
| Record name | 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5258-25-3 | |
| Record name | 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Bromophenyl 2 Thioxo 1,3 Thiazolidin 4 One and Analogues
Classical Synthetic Routes to the 2-Thioxo-1,3-thiazolidin-4-one Core
The foundational 2-thioxo-1,3-thiazolidin-4-one ring, commonly known as rhodanine (B49660), is a privileged heterocyclic structure. researchgate.net Its synthesis is typically achieved through multicomponent reactions that efficiently construct the five-membered ring.
One of the most common methods for synthesizing the rhodanine core involves the reaction of a primary amine, carbon disulfide, and an α-haloacetic acid derivative. The process begins with the formation of a dithiocarbamate intermediate from the amine and carbon disulfide in the presence of a base, such as aqueous ammonia. researchgate.net This intermediate subsequently undergoes cyclization upon reaction with sodium chloroacetate, followed by acidification to yield the 2-thioxo-1,3-thiazolidin-4-one ring. researchgate.net
Another prominent approach is a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and mercaptoacetic acid (thioglycolic acid). nih.gov This condensation method efficiently assembles the thiazolidinone ring system under various catalytic conditions, sometimes utilizing microwave irradiation to accelerate the reaction. nih.gov
| Starting Materials | Reaction Type | Key Intermediates | Typical Conditions |
| Primary Amine, Carbon Disulfide, Sodium Chloroacetate | Two-step condensation/cyclization | Dithiocarbamate | Aqueous ammonia, followed by acidic workup researchgate.net |
| Aromatic Amine, Aromatic Aldehyde, Thioglycolic Acid | One-pot three-component condensation | Schiff base (imine) | Reflux in a suitable solvent (e.g., PEG-400), often with a catalyst nih.gov |
Thioglycolic acid and its derivatives are crucial reagents in the synthesis of the thiazolidinone core. In several synthetic pathways, an intermediate formed from a primary amine and another reactant is cyclized using thioglycolic acid or its esters. For instance, an azomethine (Schiff base), formed from the condensation of an amine and an aldehyde, can react with thioacetic acid under microwave irradiation to yield the desired thiazolidin-4-one product. nih.gov This method highlights the role of thioglycolic acid as the key component for building the S-C(O)-C fragment of the heterocyclic ring.
Targeted Synthesis of N-3 Substituted 2-Thioxo-1,3-thiazolidin-4-one Derivatives
The substituent at the N-3 position of the thiazolidinone ring is typically introduced by selecting the appropriate primary amine as a starting material in the classical synthetic routes.
To synthesize the target compound, 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one, 3-bromoaniline is used as the primary amine precursor. The synthesis proceeds via the established dithiocarbamate pathway.
The reaction involves the following steps:
Formation of Dithiocarbamate: 3-bromoaniline is reacted with carbon disulfide in the presence of a base (e.g., concentrated ammonia) at a low temperature (0–5 °C) to form the ammonium salt of (3-bromophenyl)dithiocarbamic acid.
Reaction with Haloacetate: The resulting dithiocarbamate intermediate is then treated with an aqueous solution of sodium chloroacetate.
Cyclization and Acidification: The final step is an intramolecular cyclization, which is induced by heating under acidic conditions (e.g., using 6N HCl), to yield this compound. researchgate.net
This method provides a direct and efficient route to the desired N-3 substituted product by incorporating the bromophenyl group from the outset of the synthetic sequence.
Derivatization Strategies at the C-5 Position of the Thiazolidinone Ring
The C-5 position of the 2-thioxo-1,3-thiazolidin-4-one ring contains an active methylene (B1212753) group. The protons on this carbon are acidic due to their position between the carbonyl group (C-4) and the thioxo group (C-2), making this site highly nucleophilic and suitable for various derivatization reactions. nih.govresearchgate.net
The most prominent reaction for modifying the C-5 position is the Knoevenagel condensation. nih.govmdpi.com This reaction involves the condensation of the active methylene group of the thiazolidinone ring with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium acetate/N-methyl piperazine system. researchgate.netnih.gov The reaction usually results in the formation of a C5-arylidene double bond, predominantly with a Z-configuration. mdpi.com
Aromatic aldehydes are highly reactive in this condensation, leading to excellent yields of 5-arylidene derivatives. nih.gov This strategy is widely used to synthesize a diverse library of analogues for various applications. For example, the Knoevenagel condensation of rhodanine with salicylaldehyde has been studied extensively in various deep eutectic solvents (DESs), which can act as both the solvent and catalyst, providing a green chemistry approach to synthesis. benthamdirect.com
| Reactant 1 (Thiazolidinone) | Reactant 2 (Aldehyde) | Catalyst/Solvent | Product Type |
| 3-Substituted-2-thioxo-1,3-thiazolidin-4-one | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine / Ethanol | 5-Benzylidene-3-substituted-2-thioxo-1,3-thiazolidin-4-one mdpi.com |
| Rhodanine | Salicylaldehyde | Choline chloride:acetamide (DES) | 5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one benthamdirect.com |
| 3-Substituted-2-thioxo-1,3-thiazolidin-4-one | p-Hydroxybenzaldehyde | Ammonium acetate, N-methyl piperazine / Toluene | 5-(4-Hydroxybenzylidene)-3-substituted-2-thioxo-1,3-thiazolidin-4-one researchgate.net |
Introduction of Diverse Arylidene and Heterocyclic Moieties at C-5
The C-5 position of the this compound ring features an active methylene group. This group's nucleophilic character makes it a prime site for modification, most notably through the Knoevenagel condensation reaction. nih.gov This reaction is a cornerstone for introducing a wide array of arylidene and heterocyclic moieties, thereby creating a library of derivatives with varied structural features.
The Knoevenagel condensation involves the reaction of the active methylene group at the C-5 position with an electrophilic carbonyl group from an aldehyde or ketone. nih.gov This process is typically catalyzed by a weak base, such as piperidine or ammonium acetate, in a suitable solvent like ethanol or acetic acid. The reaction proceeds via a carbanion intermediate, which attacks the carbonyl carbon, followed by dehydration to yield the C-5 substituted product.
This methodology allows for the synthesis of derivatives such as 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. For instance, reacting the parent rhodanine core with various aromatic aldehydes leads to the corresponding 5-arylidene derivatives. researchgate.net This approach is highly versatile, accommodating a broad spectrum of aldehydes and ketones, including those bearing different substituents and heterocyclic rings (e.g., isatins). nih.gov The reaction of 3-allylrhodanine with arylidene oxopyrazolidinium ylides has also been shown to unexpectedly yield 5-arylidene-2-thioxo-thiazolidin-4-ones in good yields. researchgate.net
The introduction of these moieties at the C-5 position is a critical strategy in medicinal chemistry for modifying the steric and electronic properties of the lead compound, which can significantly influence its biological activity.
Modern Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods for synthesizing thiazolidin-4-one derivatives. These modern approaches aim to reduce reaction times, improve yields, and minimize waste.
Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis)
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like thiazolidin-4-ones. Microwave-assisted organic synthesis has emerged as a prominent green technique, offering significant advantages over conventional heating methods. nih.gov
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govimist.ma This technique has been successfully applied to the synthesis of various thiazolidin-4-one analogues, frequently leading to higher product yields and purity. nih.govimist.ma
Several protocols for microwave-assisted synthesis of thiazolidin-4-ones have been reported:
Three-component reactions: A mixture of an amine, an aldehyde, and a mercapto-acid can be subjected to microwave irradiation to afford the desired thiazolidin-4-one in a one-pot synthesis. ccsenet.orgresearchgate.net This approach is highly efficient and aligns with the principles of atom economy.
Solvent-free synthesis: In some cases, the reaction can be performed under solvent-free conditions, often using a solid support like silica. nih.gov This minimizes the use of volatile organic solvents, reducing environmental impact.
Improved yields and reduced times: Studies have demonstrated that microwave-assisted methods consistently outperform classical heating conditions in terms of both reaction time and isolated yields for the synthesis of thiazolidin-4-one derivatives. imist.ma
The table below summarizes a comparison between classical and microwave-assisted synthesis for a series of related compounds, highlighting the efficiency of the modern approach.
| Compound | Method | Reaction Time | Yield (%) |
| 3a | Classical | 10 h | 60 |
| 3a | Microwave | 15 min | 85 |
| 3b | Classical | 12 h | 55 |
| 3b | Microwave | 15 min | 82 |
| 3c | Classical | 10 h | 65 |
| 3c | Microwave | 15 min | 88 |
| 3d | Classical | 12 h | 58 |
| 3d | Microwave | 15 min | 84 |
This table is illustrative, based on data for analogous thiazolidin-4-one syntheses. imist.ma
Nanomaterial-Based Synthesis
The use of nanomaterials as catalysts represents another significant advancement in the synthesis of thiazolidin-4-ones. Nanoparticles offer a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity, greater selectivity, and milder reaction conditions compared to conventional catalysts. nih.gov
A key advantage of using magnetic nanoparticles (MNPs) as catalysts is their ease of separation and recovery from the reaction mixture. pnu.ac.ir An external magnet can be used to isolate the catalyst, allowing for its reuse in subsequent reaction cycles, which improves the cost-effectiveness and sustainability of the process. nih.govpnu.ac.ir
For example, L-proline-functionalized silica-coated Fe3O4 nanoparticles have been successfully employed as a catalyst for the three-component synthesis of thiazolidin-4-ones from aldehydes, amines, and thioglycolic acid. pnu.ac.ir This method has proven to be facile, green, and efficient, often proceeding under solvent-free conditions with high yields. nih.govpnu.ac.ir After the reaction, the nanoparticle catalyst can be easily separated and reused multiple times without a significant loss of activity. nih.govpnu.ac.ir
The table below presents data on the synthesis of various thiazolidin-4-ones using a magnetic nanoparticle catalyst, demonstrating the scope and efficiency of this approach.
| Entry | Aldehyde | Amine | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 2-Aminobenzimidazole | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-Aminobenzimidazole | 15 | 92 |
| 3 | 4-Bromobenzaldehyde | 2-Aminobenzimidazole | 15 | 90 |
| 4 | Benzaldehyde | 2-Aminobenzimidazole | 20 | 85 |
| 5 | 2-Hydroxybenzaldehyde | 2-Aminobenzimidazole | 25 | 82 |
This table is illustrative, based on data for analogous thiazolidin-4-one syntheses using Fe3O4@SiO2@l-proline as a catalyst. pnu.ac.ir
Spectroscopic and Structural Elucidation Techniques in Thiazolidinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one, distinct signals would correspond to the different types of protons present. The methylene (B1212753) protons (-CH₂-) of the thiazolidinone ring are expected to appear as a singlet. The protons on the substituted phenyl ring would produce a more complex pattern in the aromatic region of the spectrum. Due to the bromine substituent at the meta position, the four aromatic protons are chemically non-equivalent and would likely present as a series of multiplets. The precise chemical shifts (δ) are influenced by the solvent used for the analysis.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (thiazolidinone ring) | ~ 4.0 - 4.5 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct peaks would be observed for the carbonyl carbon (C=O), the thiocarbonyl carbon (C=S), the methylene carbon (-CH₂-), and the six carbons of the bromophenyl ring. The carbon atom attached to the bromine would show a characteristic chemical shift, and the other aromatic carbons would be distinguishable based on their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (carbonyl) | ~ 170 - 175 |
| C=S (thiocarbonyl) | ~ 195 - 205 |
| Aromatic C-Br | ~ 120 - 125 |
| Aromatic CH | ~ 125 - 135 |
| Aromatic C-N | ~ 138 - 142 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by strong absorption bands indicating its key structural features. A prominent peak would be observed for the carbonyl group (C=O) stretching vibration. Another significant absorption would be associated with the thiocarbonyl (C=S) group. The aromatic C-H and C=C stretching vibrations from the phenyl ring, as well as the aliphatic C-H stretching of the methylene group, would also be present. A band corresponding to the C-Br stretch would appear in the fingerprint region.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (carbonyl) | ~ 1700 - 1750 | Strong |
| C=S (thiocarbonyl) | ~ 1200 - 1250 | Medium-Strong |
| C-N Stretch | ~ 1340 - 1380 | Medium |
| Aromatic C=C | ~ 1450 - 1600 | Medium |
| Aromatic C-H | ~ 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | ~ 2850 - 2950 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would likely show absorption maxima (λ_max) corresponding to π → π* transitions associated with the aromatic phenyl ring and the conjugated system within the thiazolidinone moiety. The presence of sulfur and bromine atoms as auxochromes could cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent compound.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound (C₉H₆Br NOS₂), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity separated by two mass units. Fragmentation would likely involve the loss of small molecules like CO or cleavage of the thiazolidinone ring and the bromophenyl group.
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-phenyl-2-thioxo-1,3-thiazolidin-4-one |
Molecular Conformation and Dihedral Angles
The molecular conformation of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones is largely defined by the spatial relationship between the thiazolidinone heterocycle and the appended aryl ring. This relationship is quantified by the dihedral angle between the mean planes of these two ring systems.
For the parent compound, 3-phenyl-2-thioxo-1,3-thiazolidin-4-one , X-ray crystallographic studies reveal that the five-membered thiazolidinone ring and the phenyl ring are not coplanar. nih.gov The dihedral angle between these two moieties is reported to be 72.3 (1)°. nih.gov This significant twist from planarity is a common feature in this family of compounds, influenced by the steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the heterocyclic ring. The thiazolidinone ring itself is nearly planar, a characteristic that facilitates the study of its orientation relative to the phenyl substituent. nih.gov
Interactive Data Table: Dihedral Angles in 3-Aryl-2-thioxo-1,3-thiazolidin-4-one Analogues
| Compound Name | Dihedral Angle Between Rings (°) | Reference |
| 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | 72.3 (1) | nih.gov |
| 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | 83.30 (3) | nih.gov |
Intermolecular Interactions and Crystal Packing Analysis
The solid-state architecture of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones is governed by a network of weak intermolecular interactions that dictate the crystal packing. These interactions, though non-covalent, are crucial for the stability of the crystal lattice.
In the crystal structure of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one , the primary intermolecular forces are C—H···O hydrogen bonds. nih.gov These interactions connect adjacent molecules, forming a cohesive three-dimensional network. The specific geometry and distances of these hydrogen bonds are key to understanding the packing arrangement.
For 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one , the crystal structure is stabilized by a combination of C—H···π and C=O···π interactions. nih.gov The C—H···π interactions involve hydrogen atoms from one molecule interacting with the π-electron system of the aromatic ring of a neighboring molecule. The C=O···π interactions are characterized by the close approach of the carbonyl oxygen atom to the π-system of an adjacent molecule. These types of interactions are significant in organizing the molecules into a stable crystalline assembly. The presence of the bromine atom in the target compound, this compound, would likely introduce halogen bonding (C—Br···O or C—Br···S) as an additional, potentially significant, intermolecular force influencing its crystal packing, a feature not present in the phenyl or methylphenyl analogues discussed.
Interactive Data Table: Intermolecular Interactions in 3-Aryl-2-thioxo-1,3-thiazolidin-4-one Analogues
| Compound Name | Dominant Intermolecular Interactions | Reference |
| 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | C—H···O hydrogen bonds | nih.gov |
| 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | C—H···π and C=O···π interactions | nih.gov |
Computational Approaches in Understanding 3 3 Bromophenyl 2 Thioxo 1,3 Thiazolidin 4 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule.
Density Functional Theory (DFT) Studies
DFT is a powerful computational method used to investigate the electronic structure (electron density, orbital energies) and geometry of molecules. For thiazolidin-4-one derivatives, DFT has been employed to calculate optimized molecular geometries, vibrational frequencies, and other electronic properties. However, no published DFT studies were found specifically for 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between them helps to characterize the chemical reactivity and kinetic stability. Global reactivity descriptors such as electronegativity, chemical hardness, and softness, which are derived from HOMO-LUMO energies, provide further insights into the molecule's reactive nature. There is no available literature detailing the HOMO-LUMO gap or global reactivity descriptors for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
NBO analysis provides a detailed understanding of charge distribution, charge transfer, and intramolecular interactions that contribute to molecular stability. It examines the interactions between filled and vacant orbitals. This analysis has not been reported for this compound.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. These color-coded maps show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). No MEP maps for this compound are available in the literature.
Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions in crystal structures. It provides a fingerprint of how molecules pack together in a solid state, highlighting important contacts like hydrogen bonds and van der Waals forces. The absence of crystal structure data for this compound means that no such analysis has been performed.
Prediction of Non-Linear Optical (NLO) Properties
Computational methods are also used to predict the NLO properties of molecules, which are important for applications in optoelectronics and photonics. These calculations typically involve determining the dipole moment, polarizability, and hyperpolarizability of the molecule. The NLO properties of this compound have not been computationally investigated in any published work.
Following a comprehensive review of the available scientific literature, no specific molecular docking studies for the compound This compound were found. Research in this area tends to focus on the broader class of thiazolidin-4-one and rhodanine (B49660) derivatives with various substitution patterns.
Consequently, it is not possible to provide a detailed article on the computational analysis of this specific molecule, as there is no published data on its ligand-receptor binding interactions, affinity predictions, or the key binding pockets and residues involved in its potential biological targets.
Pharmacological Investigations of 3 3 Bromophenyl 2 Thioxo 1,3 Thiazolidin 4 One Derivatives
Antimicrobial Activity Studies
Thiazolidin-4-one derivatives are recognized for their significant antimicrobial properties, demonstrating effectiveness against a variety of pathogenic microorganisms. mdpi.comorientjchem.org The core structure is amenable to chemical modifications, allowing for the synthesis of new derivatives with potentially enhanced activity against bacteria, fungi, and viruses. mdpi.comsruc.ac.uk
Derivatives of the thiazolidin-4-one nucleus have demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that the introduction of different substituents on the core structure can significantly influence the antibacterial potency and spectrum. nanobioletters.com
For instance, a series of 2-aryl-thiazolidin-4-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. scienceopen.com Certain compounds bearing a 3-(4-(1H-imidazolylmethyl)phenyl) substituent showed significant antibacterial efficacy, particularly against Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL. scienceopen.com Another study reported that newly synthesized thiazolidinone derivatives exhibited remarkable growth inhibition against a wide spectrum of bacteria, with many compounds displaying greater antibacterial activity than the reference drugs ampicillin (B1664943) and streptomycin. rsc.org
Research on other substituted thiazolidin-4-ones revealed potent activity against various pathogenic strains. One study found that specific derivatives were highly effective against Pseudomonas aeruginosa, Salmonella typhi, and Staphylococcus aureus. nanobioletters.com Similarly, investigations into 2,3-diaryl-thiazolidin-4-ones showed antibacterial activity across six Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.008 to 0.24 mg/mL. nih.gov In some cases, the synthesized compounds were more potent than ampicillin against resistant strains like MRSA, P. aeruginosa, and E. coli. nih.gov
| Bacterial Strain | Compound/Derivative Type | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | 2-arylthiazolidin-4-ones with 3-(4-(1H-imidazolylmethyl)phenyl) substituent | 12.5 μg/mL | scienceopen.com |
| Gram-positive and Gram-negative bacteria | 2,3-diaryl-thiazolidin-4-ones | 0.008–0.24 mg/mL | nih.gov |
| Staphylococcus aureus (Gram-positive) | Substituted thiazolidin-4-ones | Active, some derivatives inactive | nanobioletters.com |
| Pseudomonas aeruginosa (Gram-negative) | Substituted thiazolidin-4-ones | Active | nanobioletters.com |
| Salmonella typhi (Gram-negative) | Substituted thiazolidin-4-ones | Active | nanobioletters.com |
The antifungal potential of thiazolidin-4-one derivatives has been well-documented, with studies demonstrating their efficacy against a range of fungal pathogens. rsc.orgnih.gov The fungistatic and fungicidal activity of these compounds makes them promising candidates for the development of new antifungal agents. nih.gov
In one study, a series of thiazolidinone derivatives were screened for antifungal activity against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov The results indicated that some of the tested compounds exhibited notable antifungal effects. nih.gov Another investigation into 2,3-diaryl-thiazolidin-4-ones found that the antifungal activity of some compounds was equipotent with or exceeded that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov
Furthermore, research on novel 2-arylthiazolidin-4-one derivatives showed antimycotic activity against Sporothrix schenckii, Trichophyton mentagrophytes, and Aspergillus fumigatus at a concentration of 50 μg/mL. scienceopen.com Similarly, a study focusing on 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives reported that all synthesized compounds showed antimicrobial activity against four Candida species, with one derivative being particularly effective against C. glabrata with an MIC of 31.25 µg/ml. scielo.br
| Fungal Strain | Compound/Derivative Type | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Candida glabrata | 2-[(4,5-diphenylthiazol-2-yl)imino]-5-(1H-pyrrol-2-yl)methylene)-1,3-thiazolidin-4-one | 31.25 µg/mL | scielo.br |
| Various Fungi | 2,3-diaryl-thiazolidin-4-ones | Activity exceeded reference drugs (bifonazole, ketoconazole) | nih.gov |
| Sporothrix schenckii | 2-arylthiazolidin-4-one derivatives | Active at 50 µg/mL | scienceopen.com |
| Trichophyton mentagrophytes | 2-arylthiazolidin-4-one derivatives | Active at 50 µg/mL | scienceopen.com |
| Aspergillus fumigatus | 2-arylthiazolidin-4-one derivatives | Active at 50 µg/mL | scienceopen.com |
Rhodanine (B49660) derivatives and related thiazolidin-4-ones have been investigated for their antiviral capabilities. nih.gov Research has explored their potential to inhibit the replication of a diverse range of viruses.
A study evaluating a series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives found that selected compounds showed considerable activity against a panel of viruses. nih.gov This included Herpes simplex virus-1 (KOS), Herpes simplex virus-2 (G), Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Sindbis virus, Coxsackie virus B4, Yellow Fever virus, and Influenza A and B viruses. nih.gov Some compounds also exhibited low activity against HIV-1 and HIV-2. nih.gov The broad-spectrum antiviral activity highlights the potential of this chemical scaffold in developing new antiviral therapies. researchgate.net
Anticancer and Antiproliferative Research
The thiazolidin-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in various compounds with significant anticancer activity. nih.govmdpi.com Derivatives have been shown to exert cytotoxic and antiproliferative effects against numerous human cancer cell lines through various mechanisms of action. nih.govpharmacophorejournal.com
Derivatives of 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one have been extensively evaluated for their ability to inhibit the growth of a wide range of human cancer cells.
Breast Cancer: Several studies have highlighted the potent effects of thiazolidin-4-one derivatives on breast cancer cell lines. pharmacophorejournal.comnih.gov One investigation synthesized a library of 2,3-thiazolidin-4-one derivatives as resveratrol (B1683913) analogs, finding that some compounds exhibited strong inhibitory effects on the growth of MCF-7 and SKBR3 breast cancer cells. nih.gov Another study reported that certain thiazolidinone-isatin compounds showed good activity against triple-negative (MDA-MB-231) and MCF-7 breast cancer cell lines, with IC50 values of 7.6 and 8.4 µM, respectively. pharmacophorejournal.com
Leukemia: 4-Thiazolidinone (B1220212) derivatives have shown considerable cytotoxicity against leukemic cell lines. nih.gov For example, the compound 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one displayed significant cytotoxicity against Reh and Nalm6 cells, with IC50 values of 11.9 and 13.5 μM, respectively. nih.gov
Lung and Colon Cancer: The antiproliferative activity of these derivatives has also been confirmed against lung and colon cancer cells. mdpi.compharmacophorejournal.com One study evaluated four 4-thiazolidinone-based derivatives against epithelial lung carcinoma (A549) and colorectal adenocarcinoma (CACO-2) cell lines, finding that the compounds were able to decrease metabolic activity in these cells. mdpi.com Another series of 2-thioxothiazolidin-4-ones was found to be active against human colon cancer (DLD-1) and breast cancer (MCF-7) cell lines, with one compound showing a mean GI50 of 1.57 µM. pharmacophorejournal.com
| Cancer Cell Line | Cancer Type | Compound/Derivative Type | Observed Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Reh, Nalm6 | Leukemia | 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one | 11.9 µM, 13.5 µM | nih.gov |
| MCF-7, SKBR3 | Breast | 2,3-thiazolidin-4-one derivatives | Strong inhibitory effects | nih.gov |
| MDA-MB-231, MCF-7 | Breast | Thiazolidinone-isatin derivatives | 7.6 µM, 8.4 µM | pharmacophorejournal.com |
| A549 | Lung | 4-thiazolidinone-based derivatives | Decreased metabolic activity | mdpi.com |
| CACO-2 | Colon | 4-thiazolidinone-based derivatives | Decreased metabolic activity | mdpi.com |
| DLD-1 | Colon | 2-thioxothiazolidin-4-one derivatives | GI50: 1.57 µM | pharmacophorejournal.com |
One of the key mechanisms through which thiazolidin-4-one derivatives exert their antiproliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. mdpi.comnih.gov
Studies have shown that these compounds can halt the cell cycle at different phases. For example, a new derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one was found to induce cell cycle arrest in the G0/G1 phase in lung cancer, colon cancer, and glioma cells. nih.gov Similarly, a review of recent studies on thiazolidin-4-ones highlighted that certain hybrid compounds cause cell cycle arrest in the G0/G1 phase, while others can induce arrest in the G2/M phase. mdpi.com The specific phase of arrest often depends on the chemical structure of the derivative and the type of cancer cell being treated. The ability to modulate cell cycle regulatory proteins is a crucial aspect of their anticancer potential. researchgate.net
Anti-inflammatory Response Evaluation
Derivatives of 4-thiazolidinone have demonstrated significant anti-inflammatory properties in various preclinical models. nih.gov A common method for evaluating this activity is the carrageenan-induced paw edema test in rats, a standard model for acute inflammation. researchgate.net In this model, the administration of thiazolidinone derivatives has been shown to reduce paw swelling, indicating their anti-inflammatory potential. nih.gov
The anti-inflammatory effects of these compounds are also linked to their ability to modulate key inflammatory mediators. Research has shown that certain thiazolidinone derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net TNF-α is a critical cytokine involved in the systemic inflammatory response, while IL-6 plays a role in both acute and chronic inflammation. researchgate.netnih.gov By downregulating these cytokines, 2-thioxo-1,3-thiazolidin-4-one derivatives can potentially mitigate the inflammatory cascade.
Furthermore, the anti-inflammatory action of some derivatives is associated with the inhibition of enzymes like cyclooxygenase (COX), which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.net The ability of the 4-thiazolidinone scaffold to be chemically modified allows for the development of compounds with a range of anti-inflammatory activities. acs.org
Enzyme Inhibition Profiles
The 2-thioxo-1,3-thiazolidin-4-one scaffold has proven to be a versatile framework for designing inhibitors of various enzymes implicated in a range of diseases.
Compounds containing the thiazolidin-4-one ring have been identified as effective inhibitors of several protein kinases. nih.gov Notably, rhodanine derivatives have been developed as potent inhibitors of Pim kinases, a family of serine/threonine kinases that are overexpressed in many cancers and are involved in cell survival and proliferation. nih.gov Some rhodanine-benzoimidazole compounds have shown inhibitory activity against Pim-1, 2, and 3 in the nanomolar range. nih.gov
The broader class of thiazolidin-4-one derivatives has also been investigated for its inhibitory activity against a spectrum of multi-tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR. nih.gov Furthermore, these derivatives have been evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important targets in cancer therapy. nih.gov
| Kinase Target | Compound Class | Observed Activity |
|---|---|---|
| Pim-1, Pim-2, Pim-3 | Rhodanine-benzoimidazole derivatives | IC50 values of 16, 13, and 6.4 nM, respectively. nih.gov |
| Multi-tyrosine kinases (c-Met, Src, Ron, KDR, c-Kit, IGF-IR) | N1-(2-aryl-1, 3-thiazolidin-4-one)-N3-aryl ureas | Potent inhibitory activity with an IC50 of 0.021 µmol/L for a lead compound against c-Met. nih.gov |
| EGFR, HER-2 | Thiazolidinone derivatives | Evaluated as potential inhibitors. nih.gov |
Rhodanine-based compounds have been identified as novel and potent inhibitors of the dual-specificity phosphatase (DSP) family member JNK-stimulating phosphatase-1 (JSP-1). nih.gov DSPs are a subclass of protein tyrosine phosphatases (PTPs), and their inhibition may be beneficial in treating inflammatory and proliferative disorders. nih.gov
In addition to JSP-1, 2-thiazolylimino-5-arylidene-4-thiazolidinones have been reported as inhibitors of SH2 domain-containing protein tyrosine phosphatase-2 (SHP-2). nih.gov Furthermore, new 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones have been synthesized and evaluated as inhibitors of cell division cycle 25 (CDC25) phosphatases, with some compounds showing inhibitory activity against CDC25A. nih.gov
| Phosphatase Target | Compound Class | Observed Activity |
|---|---|---|
| JSP-1 | Rhodanine derivatives | Identified as novel, potent, and selective inhibitors. nih.gov |
| SHP-2 | 2-thiazolylimino-5-arylidene-4-thiazolidinones | Demonstrated inhibitory action. nih.gov |
| CDC25A | 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones | IC50 estimated at 6.2 ± 1.0 μM for a lead compound. nih.gov |
Rhodanine derivatives have emerged as a class of non-sulfonamide carbonic anhydrase (CA) inhibitors. nih.gov A series of rhodanine-linked benzenesulfonamides demonstrated good to excellent inhibition against several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII, with some compounds showing inhibition in the nanomolar range. nih.gov Notably, some of these molecules exhibited selectivity towards the tumor-associated isoform hCA IX over the cytosolic isoforms hCA I and II. nih.gov Rhodanine-N-carboxylate derivatives have also been found to be highly selective towards hCA IX. nih.gov
| CA Isoform | Compound Class | Inhibitory Potency (KI) |
|---|---|---|
| hCA I | Rhodanine-linked benzenesulfonamides | As low as 22.4 nM. nih.gov |
| hCA II | Rhodanine-benzylidene and Rhodanine-hydrazine derivatives | Selective inhibition with Ki values in the micromolar range. nih.gov |
| hCA IX | Rhodanine-N-carboxylate derivatives | Highly selective inhibition. nih.gov |
| hCA XII | Rhodanine-linked benzenesulfonamides | Strong potency. nih.gov |
Thiazolidin-4-ones have been synthesized and evaluated as inhibitors of the bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.gov This enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for novel antibacterial agents. nih.govresearchgate.net The 4-thiazolidinone scaffold is thought to act as a mimic of the diphosphate (B83284) moiety of the natural substrate. researchgate.net
Antitubercular Activity against Mycobacterium tuberculosis Strains
The 2-thioxo-1,3-thiazolidin-4-one scaffold is a key feature in a number of compounds with promising activity against Mycobacterium tuberculosis. nih.gov Derivatives of this class have been evaluated against drug-sensitive strains such as H37Rv and H37Ra, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govnih.gov
Some rhodanine derivatives have shown potent antitubercular activity with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of essential mycobacterial enzymes. For instance, rhodanine derivatives have been developed as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a virulence factor crucial for the survival of the bacterium within the host. nih.gov Additionally, rhodanines targeting the trans-2-enoyl-acyl carrier protein reductase (InhA) have been designed and synthesized. acs.org
| M. tuberculosis Strain | Compound Class | Reported Activity (MIC) |
|---|---|---|
| H37Rv (drug-sensitive) | Thiazolidin-4-one derivatives | As low as 0.05-0.2 µg/mL for some compounds. nih.gov |
| H37Ra (drug-sensitive) | Thiazolidin-4-one derivatives | 0.031-0.125 µg/mL for some effective compounds. nih.gov |
| MDR strains | Thiazolidin-4-one derivatives | Activity demonstrated against multidrug-resistant strains. nih.gov |
| XDR strains | Thiazolidin-4-one derivatives | Activity demonstrated against extensively drug-resistant strains. nih.gov |
Anti-HIV Activity Studies
Research into the anti-HIV properties of 2,3-diaryl-1,3-thiazolidin-4-one derivatives has shown that the nature of the substituents on the aryl rings significantly influences their activity. researchgate.net Several studies have synthesized and tested various 2,3-diaryl-1,3-thiazolidin-4-ones and their thione analogs as inhibitors of HIV-1 replication. nih.govnih.govresearchgate.net
In these studies, the substitution pattern on the phenyl ring at the N-3 position of the thiazolidinone core is crucial for antiviral potency. While a wide range of derivatives have been explored, including those with dihalo-substitutions on the C-2 phenyl ring, specific research focusing exclusively on the 3-(3-bromophenyl) substitution is not extensively detailed in the available literature. researchgate.netnih.gov The general findings indicate that the presence and position of halogen atoms can modulate the anti-HIV-1 activity, suggesting that the 3-bromophenyl moiety could contribute to the biological effect, though direct evidence and specific activity values for these particular derivatives are not specified. researchgate.net
Anticonvulsant Activity Assessment
Thiazolidin-4-one derivatives are a well-established class of compounds investigated for anticonvulsant properties. zsmu.edu.uabiointerfaceresearch.comnih.govresearchgate.net The core structure is considered a valuable scaffold for the design of new antiepileptic drugs. biointerfaceresearch.comresearchgate.net
Screening studies of various thiazolidinone derivatives have identified several compounds with significant anticonvulsant effects in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. zsmu.edu.uabiointerfaceresearch.com For example, certain 5-benzylidene-2-(thiazol-2-ylimino)-thiazolidin-4-ones have shown excellent activity in these assays. mdpi.com However, the available research does not specifically detail the evaluation of derivatives of this compound. The structure-activity relationships in published studies often point to the importance of the substituents at the C-2 and C-5 positions of the thiazolidinone ring, while the specific contribution of a 3-bromophenyl group at the N-3 position to anticonvulsant activity has not been explicitly defined. biointerfaceresearch.commdpi.com
Antioxidant Capacity Investigations
The antioxidant potential of thiazolidin-4-one and rhodanine derivatives has been explored in several studies. mdpi.com The ability of these compounds to scavenge free radicals is a property of significant interest.
Research on various derivatives has shown that their antioxidant activity is influenced by the substitution pattern on the heterocyclic ring. For example, studies on different series of hydrazone and triazole derivatives have identified compounds with DPPH radical scavenging activity comparable to or higher than that of ascorbic acid. nih.gov While the general class of compounds shows promise, specific investigations into the antioxidant capacity of this compound derivatives are not prominently featured in the reviewed literature. The direct impact of the 3-bromophenyl substituent on the radical scavenging ability of the rhodanine core requires specific evaluation.
Other Pharmacological Potentials
Analgesic Properties
The thiazolidin-4-one scaffold has been associated with a range of biological activities, including analgesic effects. mdpi.com Studies on 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivatives have shown that compounds with chloro, fluoro, and nitro substituents can exhibit potent analgesic activity in tail immersion and writhing tests in mice. mdpi.com This suggests that halogenated aryl groups can play a role in the analgesic properties of these compounds. However, specific studies focusing on the analgesic potential of derivatives of this compound are not detailed in the currently available literature, and thus, direct evidence of their efficacy is pending.
Antihyperlipidemic Effects
Thiazolidinone derivatives have also been investigated for their potential to manage lipid levels. researchgate.netresearchgate.netnih.govscilit.com Certain thiazolidin-4-ones have been shown to attenuate hypertriglyceridemia and hypercholesterolemia in animal models. researchgate.net For example, studies on thiazolidine-2,4-dione linked heterocyclic scaffolds have demonstrated their ability to restore normal triglyceride levels in obesity-induced zebrafish models. nih.govscilit.com Another study reported that a 2-(4-methoxyphenyl)-3-nicotinamidothiazolidin-4-one derivative exhibited a hypolipidemic effect comparable to nicotinic acid in rats. researchgate.net Despite these promising findings for the broader class of thiazolidinones, specific research on the antihyperlipidemic effects of this compound derivatives has not been specifically reported.
Calcium Channel Modulatory Activities
There is no available scientific data from the conducted research concerning the evaluation of this compound as a calcium channel modulator. Investigations into the effects of this compound on various types of calcium channels have not been reported in the accessible literature.
Antiparasitic Activities (e.g., antitrypanosomal, antimalarial)
While the general class of thiazolidin-4-ones and other brominated compounds have been explored for their antiparasitic potential, specific data for this compound is absent.
Antitrypanosomal Activity: Research on the antitrypanosomal properties of this specific compound has not been identified. Although studies have shown that other heterocyclic structures containing a 3-bromophenyl group can exhibit activity against Trypanosoma species, these findings are not directly applicable to the 2-thioxo-1,3-thiazolidin-4-one core of the subject compound. For instance, a 3-bromophenyl derivative of a 4-phenyl-6-(pyridin-3-yl)pyrimidine has been reported to have an antitrypanosomal IC50 value of 2.0 μM, but this compound belongs to a different chemical class.
Antimalarial Activity: Similarly, there is a lack of studies specifically evaluating the antimalarial efficacy of this compound. Research into derivatives of 3-phenyl-2-thioxothiazolidin-4-one has indicated potential for antimalarial action, but these studies did not include or specify the activity of the 3-bromophenyl substituted variant.
Structure Activity Relationship Sar Studies of 3 3 Bromophenyl 2 Thioxo 1,3 Thiazolidin 4 One Analogues
Influence of Substituents at N-3 on Biological Activity
The presence of a bromophenyl group at the N-3 position is a key feature of the parent compound. Halogen atoms, like bromine, are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The position of the bromine atom on the phenyl ring—ortho, meta, or para—can significantly alter the electronic distribution and steric profile of the molecule, thereby affecting its biological activity.
Studies on related thiazolidin-4-one derivatives have shown that the position of a halogen substituent on the N-3 aryl ring is critical for activity. For instance, in a series of 2,3-disubstituted 1,3-thiazolidin-4-ones, a derivative with a 3-(4-bromophenyl) group showed potent activity against certain leukemia cell lines. nih.gov While direct comparative studies on the ortho, meta, and para isomers of 3-(bromophenyl)-2-thioxo-1,3-thiazolidin-4-one are not extensively detailed, research on analogous series suggests that such positional shifts can lead to significant differences in efficacy. For example, analgesic activity in one series of 5-arylidene-thiazolidin-4-ones was found to be high for compounds with 2-bromo, 3-bromo, and 4-bromo substitutions, indicating that the bromine substituent itself is important, with its position potentially fine-tuning the potency. orientjchem.org
Generally, the N-3 position of the thiazolidinone ring allows for various modifications that can lead to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govresearchgate.net For instance, the introduction of a quinazoline (B50416) moiety at the N-3 position has been shown to decrease cytotoxic activity against certain cancer cell lines. nih.gov Conversely, the presence of specific aryl or heteroaryl groups can be a critical requirement for certain biological activities, such as anti-HIV activity, where 2-pyridyl substituents at the N-3 position were found to be important. orientjchem.org The flexibility for modification at this position allows for the optimization of compounds for specific therapeutic targets. nih.gov
Effects of Modifications at C-5 Position on Pharmacological Profile
The C-5 position of the 2-thioxo-1,3-thiazolidin-4-one ring is a common site for modification, often involving the introduction of an arylidene moiety through a Knoevenagel condensation. This exocyclic double bond extends the conjugation of the system and provides a scaffold for introducing diverse chemical functionalities, which significantly impacts the pharmacological profile. nih.gov
The nature of the substituent on the arylidene ring at the C-5 position is a major determinant of biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been shown to influence the potency of these compounds, particularly their antimicrobial and anticancer activities. nih.govekb.eg
Research has indicated that the presence of an arylidene subunit at the C-5 position generally enhances antimicrobial activity. nih.gov More specifically, studies on rhodanine-3-acetic acid derivatives demonstrated that antibacterial activity was higher in compounds featuring a hydrophobic arylidene group with additional electron-withdrawing substituents. nih.gov For example, compounds with a nitro group (-NO₂) in the ortho position of the aromatic ring exhibited good antibacterial activity against MRSA. nih.gov Similarly, another study showed that a hydroxyl group (-OH), which can act as an electron-withdrawing group through resonance, at the fourth position of the phenyl ring resulted in potent antibacterial activity. mdpi.com
The table below summarizes the effect of various substituents on the C-5 arylidene ring on the antimicrobial activity of 2-thioxo-1,3-thiazolidin-4-one analogues.
| Substituent on Arylidene Ring | Electronic Nature | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| -NO₂ (ortho position) | Electron-Withdrawing | Good antibacterial activity against MRSA | nih.gov |
| -OH (para position) | Electron-Withdrawing (by resonance)/Donating (by induction) | Potent antibacterial activity | mdpi.com |
| -Cl | Electron-Withdrawing | Enhanced antimicrobial potential | nih.gov |
| -OCH₃ | Electron-Donating | Variable, can contribute to activity depending on the overall structure | mdpi.com |
| Hydrophobic aryl groups with EWGs | Electron-Withdrawing | Higher antibacterial activity | nih.gov |
Incorporating other heterocyclic rings into the C-5 position of the 2-thioxo-1,3-thiazolidin-4-one scaffold can lead to the development of hybrid molecules with enhanced or novel biological activities. This strategy aims to combine the pharmacophoric features of different heterocyclic systems to create compounds that can interact with multiple biological targets or exhibit improved potency.
Several studies have explored the synthesis of such hybrid molecules. For instance, novel 2-thioxoimidazolidin-4-one derivatives, which share a similar core structure, have been synthesized bearing pyrazole (B372694), triazole, and benzoxazole (B165842) moieties, showing promising anticancer activity. nih.gov In another study, the conjugation of the thiazolidin-4-one ring with a pyrimidine (B1678525) moiety at the N-3 position and an arylidene group at C-5 resulted in compounds with significant antimicrobial properties. mdpi.com The combination of a thiazolidin-4-one core with a 1,3,4-oxadiazole (B1194373) ring has also yielded derivatives with noteworthy cytotoxic activity against various cancer cell lines. mdpi.com These findings underscore the potential of creating multi-target agents by conjugating the 2-thioxo-1,3-thiazolidin-4-one nucleus with other biologically active heterocycles.
Significance of the Thioxo Group at C-2 and Carbonyl Group at C-4 for Activity
The functional groups at the C-2 and C-4 positions of the thiazolidinone ring are fundamental to its chemical reactivity and biological activity. The thioxo (C=S) group at C-2 and the carbonyl (C=O) group at C-4 are not merely structural components but are actively involved in interactions with biological macromolecules.
The thioxo group at C-2 is a crucial feature of the rhodanine (B49660) scaffold. SAR studies comparing 2-thioxo-4-thiazolidinones with their 2,4-thiazolidinedione (B21345) (C-2=O) counterparts have revealed the importance of the sulfur atom for certain biological activities. For example, in a study of aldose reductase inhibitors, 2-thioxo-4-thiazolidinone derivatives were found to be more potent than their 2,4-dioxo analogues, suggesting that the thione group plays a significant role in the inhibitory activity. researchgate.net The sulfur atom can act as a hydrogen bond acceptor and may also be involved in coordination with metal ions in metalloenzymes.
The carbonyl group at C-4 is also essential for the biological activity of these compounds. It acts as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. Furthermore, the methylene (B1212753) group at the C-5 position is activated by the adjacent C-4 carbonyl group, making it susceptible to condensation reactions to form 5-arylidene derivatives. nih.gov The resulting α,β-unsaturated carbonyl system in these derivatives can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins, which can lead to irreversible inhibition. The replacement of the C-4 carbonyl with a thiocarbonyl (C=S) has been shown to contribute positively to antimicrobial properties, indicating that both groups are vital for modulating the pharmacological profile. nih.gov
Correlation Between Structural Features and Specific Biological Activities
The biological activities of 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one analogues are profoundly influenced by the nature and position of various substituents on the core structure. The thiazolidin-4-one ring is amenable to chemical modifications at the N-3, C-2, and C-5 positions, allowing for the generation of a diverse library of compounds with a wide spectrum of pharmacological effects. Research has established clear correlations between specific structural features and activities such as antibacterial, antifungal, anticancer, and enzyme inhibition.
Antibacterial Activity
The substitution pattern on the thiazolidin-4-one scaffold plays a critical role in determining the antibacterial potency and spectrum.
Substituents on the Phenyl Ring at N-3: The presence and position of substituents on the phenyl ring attached to the nitrogen at position 3 are crucial. For instance, in a series of 2,3-diaryl-thiazolidin-4-ones, a derivative with a 4-fluoro-2-nitro-phenyl group at N-3 and a 2,6-dichloro-phenyl group at C-2 demonstrated the most potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 mg/mL against various bacterial strains.
Substituents at C-2: The nature of the group at the C-2 position significantly impacts efficacy. Studies on 2,3-diaryl-1,3-thiazolidin-4-ones bearing a methyl group at C-5 have been conducted to evaluate their therapeutic potential.
Substituents at C-5: Modifications at the C-5 position, often through Knoevenagel condensation, introduce a double bond and allow for the attachment of various aryl groups. In one study, a series of 4-thiazolidinone (B1220212) derivatives were synthesized, and compound 7k showed the most potent antibacterial activities against methicillin-resistant Staphylococcus epidermidis (MRSE) and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 1.57 µM. The introduction of a furan (B31954) ring at C-5 also yielded compounds with strong antibacterial activity.
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as imidazole (B134444) or 1,2,4-triazole, at the N-3 position can confer significant antibacterial activity. Analogues bearing a 3-(4-(1H-imidazolylmethyl)phenyl) substituent displayed notable efficacy against Klebsiella pneumoniae, with MIC values of 12.5 μg/mL. Similarly, pyrazole-thiazolidinone hybrids have shown that the introduction of chlorine, nitro, or hydroxyl groups in the para-position of a benzene (B151609) ring can potentiate activity two- to four-fold.
Table 1: SAR of Thiazolidin-4-one Analogues for Antibacterial Activity
| Compound/Series | Key Structural Feature | Target Organism(s) | Activity (MIC/MBC) | Reference |
| Compound 5 | 2-(2,6-dichloro-phenyl)-3-(4-fluoro-2-nitro-phenyl)-thiazolidin-4-one | Gram-positive & Gram-negative bacteria | MIC: 0.008–0.06 mg/mL | |
| Compound 7k | 5-ylidene derivative | MRSE, MRSA | MIC: 1.57-6.25 µM | |
| Compounds 8a-d | 3-(4-(1H-imidazolylmethyl)phenyl)-substituent | Klebsiella pneumoniae | MIC: 12.5 μg/mL | |
| Pyrazole-thiazolidinone hybrids | para-substituted Cl, NO₂, or OH on benzene ring | B. subtilis, S. aureus, E. coli, S. pyogenes | 2-4 fold increase in potency |
Antifungal Activity
The structural requirements for antifungal activity in thiazolidin-4-one analogues often parallel those for antibacterial action, though with some distinct features.
Aryl Substituents: The presence of specific aryl groups is a key determinant of antifungal efficacy. One of the most active 2,3-diaryl-thiazolidin-4-one derivatives, compound 5 , exhibited antifungal activity that was equipotent or superior to the reference drugs bifonazole (B1667052) and ketoconazole. The proposed mechanism for this activity involves the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase).
Heterocyclic Substituents: Linking a pyrazole moiety to the thiazolidinone core via a hydrazone group resulted in compounds with potent activity against Candida albicans. Specifically, a derivative with a chloro-substituted phenyl ring was the most active, with an MIC of 12.5 μg/mL.
Position C-5 Modifications: The introduction of a 5-arylidene group can also enhance antifungal properties. Certain derivatives have shown activity against a range of pathogenic fungi, including Sporothrix schenckii, Trichophyton mentagrophytes, and Aspergillus fumigatus at concentrations of 50 μg/mL.
Table 2: SAR of Thiazolidin-4-one Analogues for Antifungal Activity
| Compound/Series | Key Structural Feature | Target Organism(s) | Activity (MIC) | Reference |
| Compound 5 | 2-(2,6-dichloro-phenyl)-3-(4-fluoro-2-nitro-phenyl)-thiazolidin-4-one | Various fungi | Exceeded or equipotent to bifonazole/ketoconazole | |
| Pyrazole-thiazolidinone 4.41c | Hydrazone linker, R=Cl | Candida albicans | 12.5 μg/mL | |
| 2-Arylthiazolidin-4-ones | 5-arylidene group | S. schenckii, T. mentagrophytes, A. fumigatus | 50 μg/mL |
Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated significant potential as anticancer agents, with their activity being highly dependent on the substitution patterns across the molecule.
Substituents at N-3: The group at the N-3 position is a major determinant of cytotoxicity. Isatin-based thiazolidin-4-one derivatives have shown potent activity against HepG2, MCF-7, and HT-29 cancer cell lines, with IC₅₀ values in the low micromolar range, comparable to the standard drug doxorubicin (B1662922).
Substituents at C-2: Variations at the C-2 position with different aryl groups influence the anticancer profile. A series of 2-aryl-4-oxo-thiazolidin-3-yl amides were evaluated for their ability to inhibit prostate cancer cell growth.
Substituents at C-5: The introduction of a 5-benzylidene moiety is a common strategy for enhancing anticancer activity. Derivatives with a 5-(3,4,5-trimethoxybenzylidene) group showed significant activity against MCF-7 and MDA-MB-231 breast cancer cells. A pyrrolizine-thiazolidin-4-one hybrid with a C-5 modification was highly potent against breast (MCF-7), ovarian (A2780), and colon (HT-29) cancer cell lines, with IC₅₀ values ranging from 0.11 to 0.16 µM.
Fused Ring Systems: The fusion of other heterocyclic systems to the thiazolidinone core can also yield potent anticancer compounds. Benzothiazole-containing thiazolidinones have been investigated for their anticancer properties.
Table 3: SAR of Thiazolidin-4-one Analogues for Anticancer Activity
| Compound/Series | Key Structural Feature | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| Isatin-based derivative 28b | Isatin moiety | HepG2, MCF-7, HT-29 | 4.97 µM, 5.33 µM, 3.29 µM | |
| Pyrrolizine-thiazolidin-4-one 48a | Pyrrolizine hybrid | MCF-7 | 0.16 µM | |
| Pyrrolizine-thiazolidin-4-one 48b | Pyrrolizine hybrid | A2780, HT-29 | 0.11 µM, 0.12 µM | |
| 2-Thiohydantoin derivative 14 | Fused triazole moiety | HePG-2 | 2.33 μg/mL | |
| 2-Thiohydantoin derivative 5 | Fused pyrazole moiety | MCF-7 | 3.98 μg/mL | |
| Benzimidazole derivative AB-12 | 2-substituted benzimidazole | MCF-7 | GI₅₀: 28.5 μg/ml |
Enzyme Inhibition
Analogues of this compound are known to inhibit various enzymes, a property that is closely linked to their specific structural characteristics.
Acetylcholinesterase (AChE) Inhibition: Thiazolidin-4-one hybrids incorporating a 1,3,4-thiadiazole (B1197879) ring have been identified as potential AChE inhibitors for Alzheimer's disease therapy. The potency was found to be influenced by substituents on the benzylidene ring at the C-5 position. Compounds with electron-donating groups, such as a methyl (4o ) or a benzyloxy group (4i ), were the most potent inhibitors, with pIC₅₀ values of 1.30 and 1.22 mM, respectively.
Kinase Inhibition: Certain thiazolidinone derivatives have been developed as inhibitors of EGFR and HER-2 kinases, which are important targets in cancer therapy.
Aldose Reductase Inhibition: The 5-arylidene-4-thiazolidinone scaffold is a known inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The presence of a 5-benzylidene group was found to be a favorable feature for enzyme inhibition.
Other Enzymes: Thiazolidin-4-ones have been shown to inhibit other enzymes as well. Docking studies suggest that the antibacterial and antifungal activities of some derivatives may stem from the inhibition of E. coli Mur B and fungal CYP51, respectively. Additionally, some compounds have been found to selectively inhibit the MAO-B isoform.
Table 4: SAR of Thiazolidin-4-one Analogues for Enzyme Inhibition
| Compound/Series | Target Enzyme | Key Structural Feature | Activity (pIC₅₀/IC₅₀) | Reference |
| Compound 4o | Acetylcholinesterase (AChE) | 5-(4-methylbenzylidene) | pIC₅₀: 1.30 mM | |
| Compound 4i | Acetylcholinesterase (AChE) | 5-(4-(benzyloxy)benzylidene) | pIC₅₀: 1.22 mM | |
| 5-Arylidene-4-thiazolidinones | Aldose Reductase | 5-benzylidene group | Effective inhibition | |
| 2,3-diaryl-thiazolidin-4-ones | E. coli Mur B / Fungal CYP51 | Specific aryl substitutions | Inferred from docking studies | |
| PPIT | Monoamine oxidase B (MAO-B) | 3-(pyridin-2-yl)-2-(pyridine-2-ylimino) | Selective inhibition at ≥ 200 µM |
Mechanistic Insights into the Biological Actions of Thiazolidinone Derivatives
Molecular Mechanisms Underlying Antimicrobial Effects (e.g., Enzyme Inhibition)
The antimicrobial properties of thiazolidinone derivatives are attributed to their ability to interfere with essential microbial enzymes and pathways. nih.govrsc.org Docking studies have suggested that these compounds can bind to and inhibit the MurB protein of Staphylococcus aureus, an enzyme crucial for the biosynthesis of the bacterial cell wall component peptidoglycan. rsc.org Other key bacterial enzymes targeted by thiazolidinone derivatives include DNA gyrase and topoisomerase IV. nih.gov Certain derivatives have demonstrated potent inhibitory activity against these enzymes, with IC50 values significantly lower than reference drugs like novobiocin. nih.gov
In the context of antifungal activity, thiazolidinone derivatives have been identified as inhibitors of fungal β-carbonic anhydrases and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov The inhibition of these enzymes disrupts critical physiological processes in fungi, leading to growth inhibition. nih.gov The mechanism often involves the thiazolidinone scaffold interacting with key residues within the enzyme's active site. nih.gov For instance, some derivatives have shown the ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of fungal CYP51, effectively blocking its function. nih.gov
| Target Enzyme | Organism/Type | Mechanism of Action | Reference |
| MurB Protein | Staphylococcus aureus | Inhibition of peptidoglycan biosynthesis | rsc.org |
| DNA Gyrase | Bacteria | Inhibition of DNA replication and repair | nih.gov |
| Topoisomerase IV | Bacteria | Inhibition of DNA decatenation | nih.gov |
| β-Carbonic Anhydrase | Fungi | Disruption of physiological processes | nih.gov |
| Lanosterol 14α-demethylase (CYP51) | Fungi | Inhibition of ergosterol (B1671047) biosynthesis | nih.govnih.gov |
Cellular Pathways Modulated in Anticancer Activity
Thiazolidin-4-one derivatives exert their anticancer effects by modulating a variety of cellular pathways that control cell proliferation, survival, and death. nih.gov The primary mechanisms involve the induction of apoptosis and the regulation of the cell cycle. nih.govnih.gov
A key mechanism for the anticancer activity of thiazolidinone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netbiointerfaceresearch.com Studies have shown that these compounds can trigger the mitochondrial pathway of apoptosis. nih.govbiointerfaceresearch.com This is achieved by altering the expression levels of key regulatory proteins. Specifically, certain derivatives have been found to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govbiointerfaceresearch.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as cleaved caspase-3 and caspase-9, which carry out the process of cell death. nih.govresearchgate.net Some derivatives have been shown to significantly increase caspase-3 activity in various cancer cell lines. researchgate.netnih.govmdpi.com
In addition to inducing apoptosis, thiazolidinone derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. nih.govresearchgate.net Mechanistic studies have revealed that some derivatives can cause cell cycle arrest in the G0/G1 phase. nih.gov This is accomplished by modulating the levels of key cell cycle regulatory proteins. For example, treatment with these compounds can lead to an up-regulation of the cyclin-dependent kinase (CDK) inhibitor p21 and a corresponding reduction in the expression of CDK2 and Cyclin E, proteins essential for the G1/S transition. nih.gov Other derivatives have been observed to cause cell cycle arrest at the G2 and S phases. researchgate.net By interfering with the cell cycle, these compounds prevent cancer cells from dividing and proliferating. researchgate.net
Biochemical Basis of Enzyme Inhibition
The biological activities of thiazolidinone derivatives are often rooted in their ability to inhibit specific enzymes. nih.gov The biochemical basis of this inhibition is diverse and target-dependent. In cancer therapeutics, these compounds have been shown to inhibit enzymes like protein tyrosine kinases, which are critical for cell signaling and growth. nih.gov By blocking the signaling pathways involved in cancer progression, these inhibitors can regulate cell growth and differentiation. nih.gov
Another important target is tubulin. Some thiazolidinone derivatives can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and ultimately, cell death. nih.gov Furthermore, certain thiazolidinones have been identified as potent inhibitors of matrix metalloproteinases (MMPs), such as MMP-9, which are involved in tissue remodeling and cancer metastasis. mdpi.com The inhibition of MMP-9 by these compounds can prevent the degradation of the extracellular matrix, a key step in tumor invasion. mdpi.com Additionally, enzymes like cell division cycle 25 (CDC25) phosphatases, which are involved in tumor growth, are also targeted by some thiazolidinone analogues. nih.gov
Interaction with Specific Receptor Targets and Signaling Pathways
Thiazolidinone derivatives can modulate cellular functions by interacting with specific receptor targets and interfering with their downstream signaling pathways. nih.govnih.gov A prominent example is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactive in many cancers and promotes cell survival and proliferation. nih.gov Certain 2-arylthiazolidine-4-carboxylic acid amide derivatives have been shown to downregulate AKT, indicating an inhibition of this crucial pathway, which contributes to their ability to induce cell cycle arrest and apoptosis. nih.gov
Quinoline-based thiazolidinone derivatives have been investigated for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) pathway, another critical target in cancer therapy. researchgate.net In other contexts, thiazolidinones have been developed as allosteric modulators for the Follicle-Stimulating Hormone Receptor (FSHR), activating downstream signaling pathways like AKT and ERK. researchgate.net They have also been identified as binders to the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor involved in metabolism and cell differentiation. researchgate.net The activation of the eukaryotic nuclear factor κB (NF-κB) pathway, a key regulator of immune and inflammatory responses, can also be modulated by these compounds. mdpi.com
| Receptor/Pathway | Biological Context | Effect of Thiazolidinone Derivatives | Reference |
| PI3K/AKT Pathway | Cancer | Inhibition, leading to apoptosis and cell cycle arrest | nih.gov |
| EGFR Pathway | Cancer | Inhibition | researchgate.net |
| FSH Receptor | Infertility Treatment | Positive allosteric modulation | researchgate.net |
| PPARγ | Metabolism/Cancer | Binding and modulation | researchgate.net |
| NF-κB Pathway | Inflammation/Cancer | Modulation | mdpi.com |
Role of Hydrogen Bonding and Hydrophobic Interactions in Biological Recognition
The interaction of thiazolidinone derivatives with their biological targets is governed by fundamental non-covalent forces, primarily hydrogen bonding and hydrophobic interactions. nih.govbiointerfaceresearch.com These interactions are crucial for the specific binding and recognition of the molecule within the active site of an enzyme or the binding pocket of a receptor. researchgate.net
Molecular docking and structural studies have provided detailed insights into these interactions. For example, in the active site of fungal CYP51, the hydroxyl group of some thiazolidinone derivatives can form hydrogen bonds with amino acid residues like Tyr73, while the carbonyl group can form a hydrogen bond with Arg99. nih.gov The phenyl rings present in many derivatives, including the 3-bromophenyl group, often engage in hydrophobic interactions with nonpolar residues such as Leu96, Leu97, and Phe242. nih.gov Cation-π interactions between the substituted phenyl group and charged residues like arginine have also been observed. nih.gov Similarly, when binding to the colchicine (B1669291) site of tubulin, the NH group on the thiazolidinedione ring can form hydrogen bonds with residues like Thr α179, while other parts of the molecule are embedded in hydrophobic pockets. researchgate.net The crystal structure of the related compound 3-phenyl-2-thioxo-1,3-thiazolidin-4-one shows that adjacent molecules are connected through C—H⋯O hydrogen bonds, highlighting the importance of even weak hydrogen bonds in molecular recognition and crystal packing. nih.gov
Future Directions and Therapeutic Potential of 3 3 Bromophenyl 2 Thioxo 1,3 Thiazolidin 4 One in Drug Discovery
Design and Synthesis of Novel Hybrid Molecules with Enhanced Bioactivity
A prominent strategy in modern drug design is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. mdpi.com The 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one core is an ideal candidate for this approach.
Researchers have successfully created hybrid molecules by combining the 4-thiazolidinone (B1220212) scaffold with other biologically active heterocyclic systems, such as pyrazole (B372694), quinoline, and isoxazole. mdpi.com For instance, a series of 4-thiazolidinone-pyrazole hybrids demonstrated potent anticancer properties against breast cancer cell lines. mdpi.com Another study detailed the synthesis of thiazolidin-4-one and 1,3,4-thiadiazole (B1197879) hybrids as potential acetylcholinesterase inhibitors for Alzheimer's disease. biointerfaceresearch.com
Future efforts could focus on synthesizing hybrids of this compound by incorporating moieties known for specific biological activities. Examples include:
Coupling with Quinoline: To explore potential as multi-tyrosine kinase inhibitors for cancer therapy.
Hybridization with Pyrazoline: To develop novel anticancer agents, as some pyrazoline-thiazolidinone hybrids have shown significant cytotoxicity against colon and breast cancer cells. mdpi.com
Linking with Natural Products: Integrating scaffolds from natural products known for their therapeutic effects could yield hybrids with unique biological profiles.
These hybridization strategies are effective tools for generating new lead compounds and expanding the therapeutic utility of the core molecule. mdpi.com
Lead Optimization Strategies for Improved Potency and Selectivity
Lead optimization is a critical phase in drug discovery where a promising compound is systematically modified to improve its therapeutic profile, including potency, selectivity, and pharmacokinetic (ADMET) properties. danaher.com For this compound, optimization can be approached through several well-established strategies.
Structure-Activity Relationship (SAR) Studies: The thiazolidin-4-one scaffold offers multiple positions for chemical modification, primarily at the C2, N3, and C5 positions. researchgate.net SAR studies on related compounds have shown that:
Substitution at the 5-position: Introducing an arylidene group at the C5 position via Knoevenagel condensation is a common strategy that has yielded potent inhibitors of various enzymes, including phosphatase of regenerating liver 3 (PRL-3). researchgate.netnih.govarkat-usa.org
Modification of the 3-phenyl ring: The nature and position of substituents on the N3-phenyl ring significantly influence biological activity. Studies on related scaffolds have shown that halogen substituents, such as the bromine in the target compound, can enhance activity. For example, a 4-bromo substituted analog in a series of pyrazoline-thiazolidinones showed strong antioxidant activity, suggesting the positive influence of the halogen atom. nih.gov
Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking, can be employed to guide these modifications, predict binding affinities, and rationalize the observed SAR, thereby accelerating the optimization process. danaher.com
Exploration of New Biological Targets and Disease Indications
The thiazolidin-4-one nucleus is a versatile scaffold associated with a broad spectrum of pharmacological activities. nih.govresearchgate.net This versatility suggests that this compound could be effective against a wide range of biological targets and diseases.
Anticancer Activity: Thiazolidinone derivatives have been extensively investigated as anticancer agents. nih.govmdpi.com They have been shown to inhibit various targets crucial for cancer progression, including:
Protein Tyrosine Kinases: Such as c-Met, Src, and KDR, which are involved in cell signaling pathways that regulate growth and proliferation. nih.gov
Phosphatases: Rhodanine (B49660) derivatives have been identified as potent inhibitors of PRL-3, a phosphatase implicated in tumor metastasis. researchgate.netnih.gov
Apoptosis Induction: Certain hybrids have demonstrated the ability to induce apoptosis in cancer cells, with some showing greater potency than the standard drug doxorubicin (B1662922) against specific cell lines. mdpi.com
Enzyme Inhibition: Beyond cancer, the scaffold has shown inhibitory activity against other key enzymes:
Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1): Phenyl-substituted derivatives have been designed as dual inhibitors of these targets for the treatment of hyperuricemia. nih.gov
Acetylcholinesterase (AChE): Thiazolidinone-thiadiazole hybrids have been identified as potential AChE inhibitors for managing Alzheimer's disease. biointerfaceresearch.com
Antimicrobial and Antiparasitic Activity: The core structure is also known for its antimicrobial, antifungal, antitubercular, and antiparasitic activities, opening avenues for the development of new anti-infective agents. nih.gov
The table below summarizes the activity of representative thiazolidinone derivatives against various cancer cell lines.
| Compound ID | Hybrid Structure | Target Cell Line | IC₅₀ (µM) |
| 4 | 5-Aminosalicylic acid-Thiazolidinone | MCF-7 (Breast) | 0.31 |
| 5 | 5-Aminosalicylic acid-Thiazolidinone | MCF-7 (Breast) | 0.30 |
| 16 | Monoterpene-Thiazolidinone | HT-1080 (Fibrosarcoma) | 15.85 |
| 34 | Pyrazole-Thiazolidinone | MDA-MB-231 (Breast) | 29.8 |
| 41 | Pyrazoline-Pyrrole-Thiazolidinone | HCT-116 (Colon) | 3.08 |
This table presents data for various thiazolidinone hybrid molecules to illustrate the scaffold's potential. Data sourced from mdpi.com.
Advances in Synthetic Accessibility and Scalability for Therapeutic Development
The feasibility of translating a lead compound into a therapeutic agent heavily relies on the efficiency, cost-effectiveness, and scalability of its chemical synthesis. Fortunately, a variety of robust synthetic methods for the thiazolidin-4-one core and its derivatives have been developed.
Modern synthetic approaches include one-pot, multi-component reactions that allow for the construction of the heterocyclic ring in a single step from simple starting materials like amines, aldehydes, and thioglycolic acid. nih.govnih.gov These methods are highly efficient and amenable to creating large libraries of compounds for screening.
Furthermore, green chemistry principles have been applied to the synthesis of thiazolidinones. For example, a clean and environmentally benign protocol has been developed using a magnetically separable heterogeneous catalyst (CuFe₂O₄ NPs) in water, which allows for easy catalyst recovery and reuse. researchgate.net Such advancements are crucial for sustainable and large-scale production required for clinical development. The well-established Knoevenagel condensation is also frequently used to introduce substituents at the C5-position, further diversifying the accessible chemical space. arkat-usa.orgresearchgate.net
Challenges and Opportunities in Thiazolidinone-Based Drug Development
Despite the immense therapeutic potential, the development of thiazolidinone-based drugs faces several challenges. A primary concern is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicity. mdpi.com Additionally, the emergence of drug resistance, particularly in cancer and infectious diseases, necessitates the development of agents that can overcome these resistance mechanisms. researchgate.netmdpi.com Improving the bioavailability and other pharmacokinetic properties of these compounds also remains a key focus for medicinal chemists. mdpi.com
However, these challenges are matched by significant opportunities. The structural versatility of the this compound scaffold makes it an excellent platform for developing multi-target agents, which can be particularly effective in complex diseases like cancer. nih.gov The wide range of biological activities associated with this class of compounds provides a rich field for discovering drugs with novel mechanisms of action. As synthetic methodologies continue to advance, the ability to rapidly and efficiently generate diverse libraries of these compounds will undoubtedly accelerate the discovery of new and effective therapeutics based on this promising molecular framework.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one?
The compound is typically synthesized via condensation reactions. For example, substituted aldehydes can react with 2-thioxo-1,3-thiazolidin-4-one derivatives in refluxing glacial acetic acid with sodium acetate as a catalyst. This method is analogous to the synthesis of structurally similar compounds like 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, where intermediates are purified via recrystallization and characterized by NMR and IR spectroscopy .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. Hydrogen atoms are often positioned geometrically and refined using riding models, with displacement parameters tied to parent atoms .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substitution patterns (e.g., bromophenyl group integration).
- IR : To identify thioxo (C=S) and carbonyl (C=O) stretching vibrations (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
- SC-XRD : For precise bond lengths, angles, and intermolecular interactions .
Advanced Research Questions
Q. How does the bromine substituent at the 3-position influence molecular conformation and crystal packing compared to methyl analogs?
The bulky bromine atom increases steric hindrance, altering dihedral angles between the aryl ring and thiazolidinone core. For example, in 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the dihedral angle is ~71°, while bromine’s electronegativity may further polarize the molecule, affecting C–H⋯O/S and C–H⋯π interactions critical for crystal stability .
Q. What experimental strategies resolve contradictions in reported crystallographic data for thiazolidinone derivatives?
- Comparative analysis : Cross-reference geometric parameters (e.g., bond lengths, angles) with structurally similar compounds (e.g., 3-phenyl or 3-methyl analogs).
- Statistical validation : Use tools like PLATON to check for data outliers and validate hydrogen-bonding motifs .
Q. How can computational methods complement experimental data in studying this compound’s reactivity?
Q. What are the challenges in refining high-resolution X-ray data for halogenated thiazolidinones?
Bromine’s high electron density can cause absorption errors. Mitigation strategies include:
- Multi-scan corrections (e.g., SADABS).
- Anisotropic refinement of Br atoms.
- Validation of thermal displacement parameters (e.g., using ADPs) .
Methodological Considerations
Q. How to design experiments to assess the biological activity of this compound?
- Purity validation : Use HPLC (≥95% purity) and elemental analysis.
- In vitro assays : Screen against targets like dynamin GTPase or cancer cell lines (e.g., myeloma), using negative controls (e.g., Rhodadyn™ B10) to confirm specificity .
Q. What intermolecular interactions dominate the crystal packing of bromophenyl-substituted thiazolidinones?
- C–H⋯O/S hydrogen bonds : Stabilize layered structures.
- C–H⋯π interactions : Observed between aryl rings and thiazolidinone cores.
- Halogen bonding : Bromine may participate in Br⋯S/O contacts, though less common than in iodo analogs .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
